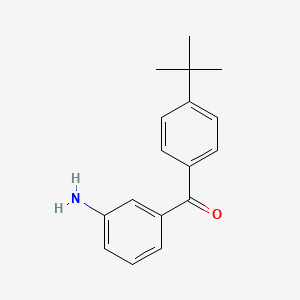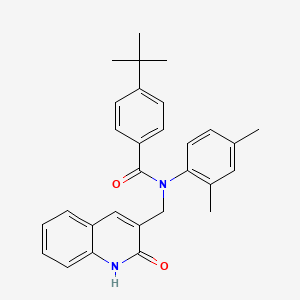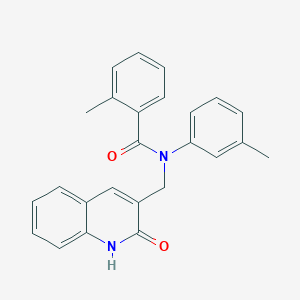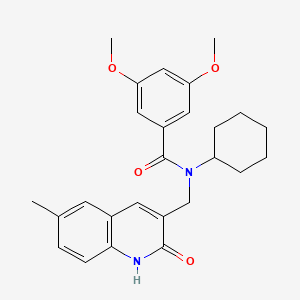
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as CHM-1, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic effects.
作用机制
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is still not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. It has also been suggested that this compound may act as an inhibitor of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is its potential therapeutic effects in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of long-term safety data, which is essential for the development of any potential therapeutic agent.
未来方向
There are several future directions for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide research. One direction is to further elucidate the mechanism of action of this compound, which could provide insights into its potential therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which could help optimize its dosing and administration. In addition, further studies are needed to assess the long-term safety of this compound, which is essential for its development as a potential therapeutic agent. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as this could enhance its therapeutic effects.
合成方法
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of 3,5-dimethoxybenzoic acid, cyclohexylamine, and 2-hydroxy-6-methylquinoline as starting materials, followed by a series of reactions that include esterification, amidation, and cyclization. The final product is obtained through purification and characterization using various analytical techniques.
科学研究应用
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied extensively for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases.
属性
IUPAC Name |
N-cyclohexyl-3,5-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-17-9-10-24-18(11-17)12-20(25(29)27-24)16-28(21-7-5-4-6-8-21)26(30)19-13-22(31-2)15-23(14-19)32-3/h9-15,21H,4-8,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKNCXTSSFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

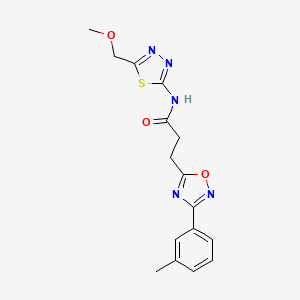
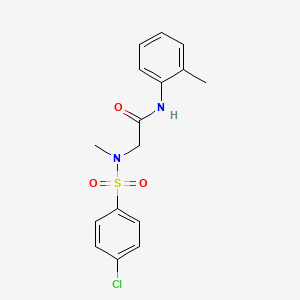
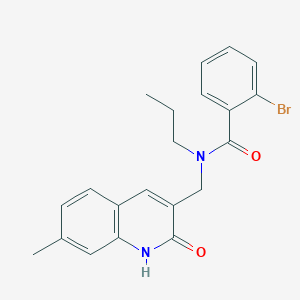

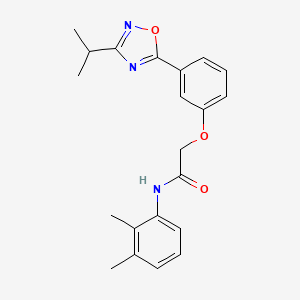
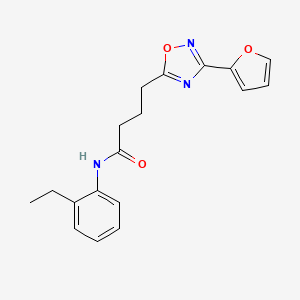
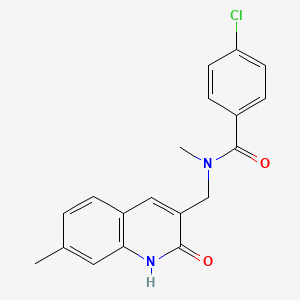
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)


